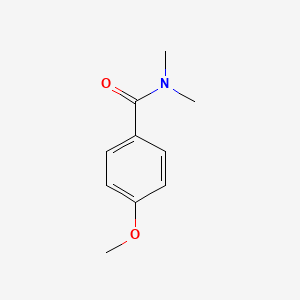

4-Methoxy-N,N-dimethylbenzamide

Description

Significance of Benzamide (B126) Derivatives in Synthetic Chemistry

Benzamide derivatives are foundational scaffolds in the development of new synthetic methodologies. Their prevalence in numerous biologically active molecules, including pharmaceuticals and agrochemicals, drives continuous research into their synthesis and modification. chemicalbook.comrsc.org The amide bond, a defining feature of these molecules, imparts a unique combination of stability and reactivity, allowing for its participation in a variety of chemical reactions. hmdb.ca The exploration of benzamide derivatives has led to the discovery of novel reaction pathways and the construction of complex molecular architectures. sigmaaldrich.com

Overview of Amide Functionality in Molecular Design and Transformations

The amide functional group is one of the most important and prevalent linkages in organic chemistry and biochemistry. hmdb.ca Its planarity, a consequence of resonance delocalization between the nitrogen lone pair and the carbonyl group, influences the three-dimensional structure of molecules. hmdb.ca This structural rigidity is a key element in molecular design. Amides can act as both hydrogen bond donors and acceptors, a critical feature for intermolecular interactions. rsc.org While generally stable, the amide bond can be cleaved under specific enzymatic or chemical conditions, a property that is harnessed in various chemical transformations. hmdb.ca

Specific Research Focus on 4-Methoxy-N,N-dimethylbenzamide within Substituted Benzamide Scaffolds

Within the extensive family of substituted benzamides, 4-Methoxy-N,N-dimethylbenzamide serves as a noteworthy example for studying the influence of substituents on the benzamide core. The electron-donating methoxy (B1213986) group at the para position and the two methyl groups on the nitrogen atom significantly impact the electronic properties and reactivity of the molecule. Research on this specific compound, while not as extensive as for some other benzamides, provides valuable insights into the synthesis and properties of tertiary benzamides bearing electron-rich aromatic rings.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(12)8-4-6-9(13-3)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGXPFSUJVHRHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223212 | |

| Record name | p-Anisamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7291-00-1 | |

| Record name | p-Anisamide, N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Anisamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Advanced Synthetic Strategies for N,N-Dimethylbenzamides

Modern organic synthesis has seen the development of more efficient and atom-economical methods for amide bond formation, often relying on catalytic processes.

Advanced catalytic protocols offer alternatives to the use of stoichiometric activating agents. These methods are often considered "greener" as they can reduce waste and employ milder reaction conditions.

Transition-Metal Catalysis: Copper-catalyzed reactions have been developed for the synthesis of N,N-dimethylbenzamides. researchgate.netsioc-journal.cn One such protocol involves a one-pot reaction using N,N-dimethylformamide (DMF) as the amide source. researchgate.netsioc-journal.cn For example, a copper-catalyzed amidation of benzyl (B1604629) cyanide and cyanation of aryl iodides using DMF has been reported. researchgate.netsioc-journal.cn The reaction typically employs a copper(I) oxide (Cu₂O) catalyst with a ligand like 1,10-phenanthroline (B135089) at elevated temperatures. researchgate.netsioc-journal.cn While not a direct synthesis from 4-methoxybenzoic acid, these methods highlight the use of transition metals to construct the N,N-dimethylbenzamide moiety from different precursors.

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. mdpi.com For amide synthesis, N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts. organic-chemistry.org An organocatalytic method for the direct oxidative N-acylation of primary amides with aldehydes has been developed. organic-chemistry.org This approach could potentially be adapted for the synthesis of N,N-dimethylbenzamides. The reaction uses an azolium salt as a catalyst precursor and an oxidant to generate an acylazolium intermediate, which then reacts with the amine. organic-chemistry.org

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. These reactions are prized for their atom economy and ability to rapidly generate chemical complexity.

The Ugi reaction is a prominent four-component reaction that can be used to synthesize a wide variety of α-acylamino amides. nih.gov While a classic Ugi reaction would not directly yield 4-Methoxy-N,N-dimethylbenzamide, variations and post-modification strategies of Ugi products could potentially lead to this scaffold. The versatility of the Ugi reaction allows for the incorporation of diverse building blocks, including carboxylic acids, amines, isocyanides, and carbonyl compounds. nih.gov

Another relevant MCR is the Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. nih.gov Similar to the Ugi reaction, while not a direct route, its power in creating complex amide-containing structures is significant in modern synthetic chemistry. nih.gov

Derivatization from Related Benzamide (B126) Structures (e.g., Bromination of Benzamides)

The synthesis of 4-Methoxy-N,N-dimethylbenzamide can also be achieved through the chemical modification of a pre-existing benzamide scaffold. A key example of this approach is the derivatization involving brominated benzamides.

One potential pathway involves the synthesis starting from a brominated precursor, such as 4-bromo-N,N-dimethylbenzamide. This intermediate, a solid compound, could foreseeably undergo a nucleophilic aromatic substitution reaction where the bromine atom is displaced by a methoxy (B1213986) group. This transformation would typically require a source of methoxide (B1231860) ions (e.g., sodium methoxide) and often copper or palladium catalysis to facilitate the substitution on the aryl halide.

Conversely, one could envision the direct bromination of 4-Methoxy-N,N-dimethylbenzamide itself to create other derivatives. In this electrophilic aromatic substitution, the directing effects of the substituents on the benzene (B151609) ring are crucial. The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the N,N-dimethylcarboxamide group (-CON(CH₃)₂) is a deactivating, meta-directing group. The powerful activating effect of the methoxy group would likely dominate, directing the incoming bromine atom to the positions ortho to it (positions 3 and 5).

The synthesis of the key intermediate, 4-bromo-N,N-dimethylbenzamide, can be accomplished by reacting 4-bromoaniline (B143363) with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. researchgate.net

Table 2: Properties of Related Benzamide Intermediate

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form | Reference |

|---|---|---|---|---|---|

| 4-Bromo-N,N-dimethylbenzamide | 18469-37-9 | C₉H₁₀BrNO | 228.09 | Solid | sigmaaldrich.com |

Reaction Chemistry and Mechanistic Investigations of 4 Methoxy N,n Dimethylbenzamide

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of 4-Methoxy-N,N-dimethylbenzamide is the site of a variety of reactions, with the regiochemical outcome being a subject of considerable interest due to the competing electronic effects of its substituents.

The orientation of electrophilic aromatic substitution on the benzene ring of 4-Methoxy-N,N-dimethylbenzamide is governed by the directing effects of the existing methoxy (B1213986) and N,N-dimethylamide groups. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. wikipedia.orgorganicchemistrytutor.com This donation stabilizes the arenium ion intermediate when the electrophile attacks at the positions ortho or para to the methoxy group. masterorganicchemistry.com Conversely, the N,N-dimethylbenzamide group [-C(=O)N(CH₃)₂] is a deactivating group and a meta-director. masterorganicchemistry.com The carbonyl group withdraws electron density from the ring inductively and through resonance, making the ring less susceptible to electrophilic attack and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group. libretexts.org

In 4-Methoxy-N,N-dimethylbenzamide, these two groups are in a para relationship. The powerful activating and ortho, para-directing effect of the methoxy group generally dominates over the deactivating and meta-directing effect of the amide group. libretexts.org Therefore, electrophilic substitution is expected to occur at the positions ortho to the highly activating methoxy group (C2 and C6 positions). For example, in the nitration of anisole (B1667542) (methoxybenzene), the major products are the ortho and para isomers, with very little of the meta isomer forming. libretexts.org Given the strong activating nature of the methoxy group, similar regioselectivity would be anticipated for 4-Methoxy-N,N-dimethylbenzamide, leading primarily to substitution at the 2-position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 4-Methoxy-N,N-dimethylbenzamide

| Position of Electrophilic Attack | Influence of Methoxy Group | Influence of Amide Group | Predicted Outcome |

| 2 (ortho to -OCH₃, meta to -CON(CH₃)₂) | Strongly Activating, Favorable | Deactivating, Favorable | Major Product |

| 3 (meta to -OCH₃, ortho to -CON(CH₃)₂) | Deactivating, Unfavorable | Deactivating, Unfavorable | Minor or No Product |

The amide functionality in benzamides can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of the ortho C-H bonds. nih.gov This strategy has been extensively explored with various metal catalysts, including palladium and rhodium. nih.govnih.gov While specific studies on 4-Methoxy-N,N-dimethylbenzamide are not abundant, research on closely related N-methoxybenzamides and N,N-dimethylbenzamides provides significant insights into its potential for such transformations.

Rhodium(III)-catalyzed C-H activation of benzamides, followed by coupling with various partners like alkynes or diazo compounds, has been shown to be an effective method for the synthesis of heterocycles such as isoquinolones and isocoumarins. nih.govresearchgate.netnih.gov The reaction is believed to proceed through the formation of a rhodacycle intermediate, where the rhodium coordinates to the amide oxygen and activates a C-H bond at the ortho position. The presence of an electron-donating group like methoxy at the para position is generally well-tolerated and can influence the reaction's efficiency. nih.gov DFT studies on the rhodium(III)-catalyzed synthesis of indanones from N-methoxybenzamides have elucidated the mechanistic pathway, which involves C-H activation, insertion of the coupling partner, and subsequent cyclization. rsc.org

Palladium-catalyzed C-H functionalization is another powerful tool. nih.gov For instance, palladium-catalyzed ortho-halogenation of benzylamine (B48309) substrates bearing a picolinamide (B142947) directing group has been reported. psu.edu Although the directing group is different, this demonstrates the principle of amide-directed C-H functionalization.

Table 2: Examples of Directed C-H Activation on Related Benzamide (B126) Substrates

| Substrate | Catalyst/Reagents | Product Type | Reference |

| N-Methoxybenzamides | Chiral CpRh(III) / Quinones | Chiral tricyclic hydrophenanthridinones | researchgate.net |

| Benzamides | Rh(III) / Cu(II) oxidant / Alkynes | Isoquinolones | nih.gov |

| N-Hydroxybenzamides | Rh(III) / Propargylic acetates | Isoquinolones | nih.gov |

| N-Methoxybenzamides | Rh(III) / β-trifluoromethyl-α,β-unsaturated ketones | Indanones | rsc.org |

Cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. While 4-Methoxy-N,N-dimethylbenzamide itself is not a typical substrate for cross-coupling, its halogenated derivatives would be excellent candidates for reactions like the Suzuki and Ullmann couplings.

The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. A hypothetical bromo-substituted 4-Methoxy-N,N-dimethylbenzamide could readily participate in Suzuki coupling to introduce a new aryl or alkyl group. The electronic nature of the substituents on the aromatic ring can influence the reaction rate, but generally, a wide range of functional groups are tolerated.

The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.org Traditional Ullmann reactions often require harsh conditions, but modern methods utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. A halogenated derivative of 4-Methoxy-N,N-dimethylbenzamide could undergo an Ullmann-type reaction with an alcohol, thiol, or amine to form the corresponding ether, thioether, or arylamine. The reaction is typically favored for aryl halides bearing electron-withdrawing groups, but advancements have broadened the scope. wikipedia.org

Transformations Involving the Amide Functionality

The amide group of 4-Methoxy-N,N-dimethylbenzamide is a robust functional group, but it can undergo transformations such as hydrolysis and deoxygenation under specific conditions.

The hydrolysis of amides to their corresponding carboxylic acids and amines is a well-studied reaction, typically requiring acidic or basic conditions. The alkaline hydrolysis of N,N-dimethylbenzamide has been investigated, and the findings can be extrapolated to its 4-methoxy derivative. acs.orgnih.gov The hydrolysis proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This is generally the rate-determining step. The intermediate then collapses, expelling the dimethylamide anion as the leaving group, which is subsequently protonated.

The presence of the 4-methoxy group is expected to influence the rate of hydrolysis. By donating electron density to the aromatic ring, the methoxy group can slightly destabilize the partial positive charge on the carbonyl carbon, making it less electrophilic and thus potentially slowing down the rate of nucleophilic attack compared to unsubstituted N,N-dimethylbenzamide. Kinetic studies on the hydrolysis of various substituted carbamates have shown that electron-donating groups generally decrease the rate of alkaline hydrolysis. researchgate.net

The deoxygenation of tertiary amides, reducing them to the corresponding amines, is a synthetically useful transformation. A common reagent for this purpose is lithium aluminum hydride (LiAlH₄). The reduction of N,N-dimethylbenzamide with LiAlH₄ yields N,N-dimethylbenzylamine. stackexchange.com The mechanism involves the initial formation of an adduct between the amide and the hydride reagent, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride.

More selective reducing agents have also been developed. For instance, dialkylboranes can be used to reduce tertiary amides. The outcome of the reaction can be controlled by the stoichiometry and the steric bulk of the borane (B79455) reagent, leading to either the corresponding tertiary amine or the aldehyde. scribd.com The use of silanes in the presence of a Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (BCF) has also been shown to be effective for the deoxygenation of amides. nih.gov It is expected that 4-Methoxy-N,N-dimethylbenzamide would undergo these deoxygenation reactions in a similar fashion to N,N-dimethylbenzamide, affording 4-methoxy-N,N-dimethylbenzylamine.

Annulation Reactions and Cyclization Mechanisms

The chemical reactivity of 4-Methoxy-N,N-dimethylbenzamide and its derivatives is highlighted by their participation in various annulation and cyclization reactions, predominantly facilitated by transition metal catalysis. These reactions are of significant interest for the synthesis of complex heterocyclic structures.

Rhodium-catalyzed reactions represent a significant class of these transformations. For instance, Rh(III)-catalyzed C-H activation and intermolecular annulation of benzamide derivatives with allenes have been shown to proceed in three main steps: C-H activation, carborhodation of the allene (B1206475), and regeneration of the rhodium catalyst. nih.gov The regioselectivity and stereoselectivity of these reactions are primarily governed by steric effects during the allene carborhodation step. nih.gov In a similar vein, the Rh(III)-catalyzed 1,1-cyclization of N-methoxy benzamides with maleimides leads to the formation of isoindolinone spirosuccinimides through a process involving C–H, N–H, and N–O bond activation. acs.org

Another important cyclization pathway is the Rh(III)-catalyzed oxidative carbonylation of benzamides using carbon monoxide, which yields phthalimides. nih.gov This reaction is proposed to initiate with N-H metalation of the amide, followed by ortho C-H activation to form a five-membered rhodacycle intermediate. Subsequent migratory insertion of carbon monoxide into the rhodium-carbon bond generates a six-membered rhodacycle, which then leads to the phthalimide (B116566) product. nih.gov The reaction demonstrates a preference for benzamides bearing electron-donating groups, such as the methoxy group in 4-Methoxy-N,N-dimethylbenzamide, which enhances the electron density of the aromatic ring and facilitates the C-H activation step. nih.gov

Palladium-catalyzed reactions also offer versatile routes for the cyclization of benzamide derivatives. These include cascade reactions that can involve multiple bond-forming events in a single operation, providing rapid access to polycyclic scaffolds. rsc.org For example, palladium-catalyzed cyclization and C–O bond formation cascades have been developed, showcasing the potential for complex molecule synthesis from simpler precursors. uchicago.eduuchicago.edu

The following table summarizes key annulation reactions involving benzamide derivatives, which are applicable to 4-Methoxy-N,N-dimethylbenzamide.

| Catalyst System | Reactants | Product Type | Mechanistic Highlights |

| Rh(III) | Benzamide derivatives, allenes | Annulated products | C-H activation, allene carborhodation, catalyst regeneration nih.gov |

| Rh(III) | N-methoxy benzamides, maleimides | Isoindolinone spirosuccinimides | C–H/N–H/N–O bond activation, formation of a key metalacycle intermediate acs.org |

| Rh(III) | Benzamides, carbon monoxide | Phthalimides | Oxidative carbonylation via C-H/N-H activation, rhodacycle intermediates nih.gov |

| Rh(III) | N-phenoxyacetamides, α,β-unsaturated aldehydes | 1,2-oxazepines | C-H activation/[4+3] annulation nih.gov |

| Palladium(II) | N-alkoxybenzamides | Alkylidene isoindolinones | C-H activation/Heck/Aza-Wacker sequence nih.gov |

Mechanistic Elucidation of Reaction Steps

Transition State Analysis

In the context of Rh(III)-catalyzed C-H activation, DFT studies have revealed that the process can occur via a carboxylate-assisted mechanism, often referred to as an AMLA/CMD (ambiphilic metal-ligand assistance/concerted metalation-deprotonation) process. acs.org The calculated energy of the key transition state for C-H activation is influenced by factors such as the solvent and the nature of the directing group on the benzamide. acs.org For instance, in a study on a related system, the free energy of activation for the C-H activation step was calculated to be around 13.0 kcal/mol in ethanol. acs.org

DFT has also been employed to compare different potential reaction pathways. For example, in the oxidation of palladium(II) precursors, which is a key step in many catalytic cycles, DFT calculations have helped to distinguish between different mechanisms. rsc.org The C-H activation of 2-phenylpyridine (B120327) with a mononuclear Pd(OAc)2 catalyst was found to proceed via an inner-shell proton-abstraction mechanism with a calculated rate-determining free-energy barrier of 24.2 kcal/mol. rsc.org In contrast, with a binuclear Pd2(μ-OAc)4 catalyst, an outer-shell proton-abstraction mechanism was favored, with a slightly higher barrier of 24.8 kcal/mol. rsc.org

The table below presents calculated energy barriers for key transition states in related benzamide reactions.

| Reaction Step | Catalyst System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| C-H Activation | Rh(III) | DFT | 13.0 | acs.org |

| C-H Activation (inner-shell proton abstraction) | Mononuclear Pd(II) | DFT | 24.2 | rsc.org |

| C-H Activation (outer-shell proton abstraction) | Binuclear Pd(II) | DFT | 24.8 | rsc.org |

| Methane Decomposition | Ru(0001) surface | DFT | 85 kJ/mol (approx. 20.3 kcal/mol) | amolf.nl |

Role of Catalysts and Reagents in Reaction Mechanism

The choice of catalyst and reagents is crucial in directing the outcome of reactions involving 4-Methoxy-N,N-dimethylbenzamide. The catalyst not only facilitates the reaction but also plays a key role in determining the reaction pathway and selectivity.

In Rh(III)-catalyzed reactions, the rhodium center is the active site for C-H activation and subsequent bond-forming steps. nih.gov The catalytic cycle often involves changes in the oxidation state of the rhodium species. For example, in the 1,1-cyclization of N-methoxy benzamides, a key finding was the role of acetic acid, formed in situ, in promoting the cleavage of the N-OMe bond and the oxidation of Rh(I) to the active Rh(III) species. acs.org Oxidants are often required to regenerate the active catalyst. In the oxidative carbonylation of benzamides to phthalimides, a silver(I) salt (Ag(I)) is used as an oxidant to facilitate the Rh(III)-catalyzed cycle. nih.gov

Weak chelation assistance is another important concept in these catalytic systems. Functional groups that are typically considered weakly coordinating, such as ketones and carboxylic acids, can act as directing groups to guide the catalyst to a specific C-H bond, enhancing the efficiency and selectivity of the reaction. nih.gov The N,N-dimethylamido group in 4-Methoxy-N,N-dimethylbenzamide can serve as such a directing group.

In palladium-catalyzed reactions, the nature of the palladium precursor (mononuclear vs. binuclear) can influence the reaction mechanism. rsc.org Furthermore, complex catalytic systems have been developed to ensure efficient catalyst turnover. For instance, a Pd(II)/Pd(0)-p-benzoquinone/hydroquinone-CuCl2/CuCl triple catalytic system has been utilized, where molecular oxygen serves as the terminal oxidant. nih.gov In this system, p-benzoquinone acts as a co-oxidant, transferring protons and electrons from the palladium center to the copper salt, which is then re-oxidized by oxygen. nih.gov

The table below summarizes the roles of various catalysts and reagents in the reactions of benzamide derivatives.

| Catalyst/Reagent | Reaction Type | Role | Reference |

| [RhCp*Cl2]2 | C-H activation/cyclization | Catalyst | acs.org |

| Acetic Acid (in situ) | Rh-catalyzed cyclization | Promotes N-OMe bond cleavage and Rh(I) to Rh(III) oxidation | acs.org |

| Ag(I) salt | Rh-catalyzed oxidative carbonylation | Oxidant for catalyst regeneration | nih.gov |

| Weakly coordinating groups | Rh-catalyzed annulation | Directing group for C-H activation | nih.gov |

| Mononuclear/Binuclear Pd | C-H activation/oxidation | Influences reaction mechanism (inner- vs. outer-sphere) | rsc.org |

| Pd(II)/p-benzoquinone/CuCl2/O2 | Cyclization-carbonylation | Catalytic system with terminal oxidant | nih.gov |

Investigation of Intermediate Species

The direct detection, isolation, and characterization of intermediate species provide compelling evidence for proposed reaction mechanisms. In the study of reactions involving benzamide derivatives, several key intermediates have been investigated.

A significant breakthrough in understanding the mechanism of Rh(III)-catalyzed cyclization of N-methoxy benzamides was the isolation and characterization of a key rhodacycle intermediate. acs.org This provided direct proof of the C-H activation and the formation of a carbon-rhodium bond.

In the Rh(III)-catalyzed oxidative carbonylation of benzamides, a five-membered rhodacycle is proposed as a key intermediate. nih.gov While this intermediate was not isolated, its formation is supported by deuterium (B1214612) labeling experiments. When the reaction was conducted in a deuterated solvent in the absence of the coupling partner (carbon monoxide), deuterium incorporation was observed at the ortho positions of the benzamide starting material. nih.gov This indicates that the C-H activation step is reversible. However, in the presence of carbon monoxide, no deuterium incorporation was found in the starting material or the product, suggesting that the C-H insertion is largely irreversible under these conditions. nih.gov

In a rhodium-catalyzed cascade reaction leading to γ-lactone-fused indanones, several intermediates were isolated and characterized, including the initial C-H functionalization product and a subsequent cyclized intermediate. acs.org These findings confirmed that the reaction proceeds in a stepwise manner, with each isolated species being a precursor to the next. acs.org

The reactions of N,N-dimethylbenzamide diethylmercaptole, a derivative of N,N-dimethylbenzamide, have also been studied, revealing the formation of α-dimethylaminobenzylidene derivatives as intermediates in reactions with active methylene (B1212753) compounds. researchgate.net

The table below lists some of the key intermediate species that have been investigated in reactions of benzamides and related compounds.

| Reaction Type | Investigated Intermediate | Method of Investigation | Findings | Reference |

| Rh(III)-catalyzed cyclization | Rhodacycle | Isolation and characterization | Direct evidence for C-H activation and metalacycle formation | acs.org |

| Rh(III)-catalyzed oxidative carbonylation | 5-membered rhodacycle | Deuterium labeling studies | C-H activation is reversible in the absence of CO | nih.gov |

| Rh-catalyzed cascade reaction | C-H olefination product, indenone | Isolation and characterization | Confirmed stepwise nature of the cascade reaction | acs.org |

| Reaction of N,N-dimethylbenzamide diethylmercaptole | α-dimethylaminobenzylidene derivatives | Reaction with active methylene compounds | Formation of intermediates by elimination of ethyl mercaptan | researchgate.net |

Theoretical and Computational Investigations of 4 Methoxy N,n Dimethylbenzamide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-Methoxy-N,N-dimethylbenzamide at the electronic level. These calculations provide insights into the molecule's stable conformations, the energy barriers separating them, and the distribution of electrons within the structure.

The conformation of 4-Methoxy-N,N-dimethylbenzamide is primarily defined by the rotational barriers around two key single bonds: the bond connecting the benzene (B151609) ring to the carbonyl group (Ar–C(O)) and the amide C–N bond. The rotation around the Ar–C(O) bond determines the orientation of the amide group relative to the aromatic ring. For analogous compounds like 4-Methoxy-N-methylbenzamide, crystallographic data shows a dihedral angle of 10.6° between the amide group and the benzene ring, suggesting a nearly planar ground-state conformation. researchgate.netnih.gov This planarity allows for effective electronic conjugation between the aromatic ring and the amide moiety.

Rotation around the amide C–N bond is significantly hindered due to its partial double bond character, a result of resonance. This restricted rotation gives rise to a substantial energy barrier. mdpi.com The height of this barrier is sensitive to the electronic nature of substituents on the aromatic ring. The para-methoxy group is a strong electron-donating group, which increases electron density in the aromatic ring and enhances conjugation with the amide group. This enhanced conjugation is expected to increase the double bond character of the C–N bond, thereby increasing the rotational barrier compared to unsubstituted N,N-dimethylbenzamide. DFT calculations on similar systems have been successfully used to quantify these barriers. mdpi.comnih.gov

| Rotational Barrier | Associated Bonds | Typical Calculated Energy (kcal/mol) | Influencing Factors |

|---|---|---|---|

| Amide Rotation | (O)C—N(CH₃)₂ | ~15 - 21 | Resonance, Steric Hindrance, Solvent Polarity |

| Aryl-Carbonyl Rotation | Ar—C(O) | ~4 - 8 | Steric Hindrance from ortho-substituents, Conjugation |

The electron density distribution in 4-Methoxy-N,N-dimethylbenzamide is highly influenced by the electronegative oxygen and nitrogen atoms and the electron-donating methoxy group. The carbonyl oxygen possesses the highest negative charge density, making it a primary site for electrophilic attack and hydrogen bond acceptance.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the molecule's reactivity and electronic properties.

HOMO: For aromatic amides, the HOMO is typically a π-orbital distributed over the electron-rich aromatic ring and the methoxy group. The electron-donating nature of the methoxy group raises the energy of the HOMO, making the molecule more susceptible to oxidation.

LUMO: The LUMO is generally a π*-antibonding orbital concentrated on the carbonyl group and the benzene ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. Electron-donating substituents like the methoxy group tend to decrease the HOMO-LUMO gap by raising the HOMO energy more significantly than the LUMO energy, which can lead to increased reactivity.

| Molecular Orbital | Typical Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -5.5 to -6.5 | p-Methoxyphenyl ring |

| LUMO | -0.5 to -1.5 | Benzoyl moiety (C=O and ring) |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 | N/A |

The defining feature of the amide group is the resonance between the nitrogen lone pair and the carbonyl π-system. This delocalization imparts a partial double bond character to the C–N bond, enforcing a planar geometry and restricting rotation. The resonance can be depicted by two main contributing structures.

The stability of these resonance structures, and thus the strength of the amide bond, is influenced by substituents on the benzene ring. The electron-donating methoxy group at the para position pushes electron density into the ring, which can then be delocalized onto the carbonyl oxygen. This extended conjugation enhances the contribution of the charge-separated resonance form, leading to:

An increase in the C–N bond's double bond character.

A decrease in the C=O bond's double bond character (lengthening the C=O bond).

An increased rotational barrier around the C–N bond.

Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the stabilization energy associated with this resonance, confirming the strengthening of the amide bond by the electron-donating substituent.

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with surrounding solvent molecules.

MD simulations can model how 4-Methoxy-N,N-dimethylbenzamide interacts with different solvents. The primary site for interaction with protic solvents (like water or methanol) is the carbonyl oxygen, which acts as a strong hydrogen bond acceptor. The methoxy oxygen can also participate in hydrogen bonding, though to a lesser extent. In aprotic polar solvents (like dimethyl sulfoxide (B87167) or acetonitrile), the dominant interactions are dipole-dipole forces, again centered on the polar amide group.

Analysis of simulation trajectories, through tools like the radial distribution function (RDF), can provide quantitative data on the structure of the solvent shells around the solute. For instance, an RDF plot for the distance between the carbonyl oxygen and solvent hydrogen atoms would reveal the average distance and coordination number of the first solvation shell, offering a detailed view of the local solvent environment.

The conformational landscape of a molecule describes the relative energies of its different shapes. For 4-Methoxy-N,N-dimethylbenzamide, this landscape is largely determined by the rotation around the Ar–C(O) and C–N bonds. MD simulations in different environments can reveal how the solvent modulates this landscape.

In the gas phase or non-polar solvents: The molecule is expected to adopt a conformation that maximizes internal conjugation, favoring planarity between the aromatic ring and the amide group.

In polar solvents: Strong solute-solvent interactions, particularly hydrogen bonding at the carbonyl oxygen, can stabilize the ground state. colostate.edu This stabilization can subtly alter the energy landscape, potentially increasing the rotational barrier of the amide bond as the charge-separated resonance form is favored by the polar environment.

By simulating the molecule in various solvents, MD can map out the preferred conformational states and the pathways for transitioning between them, providing a dynamic understanding that complements the static picture from quantum chemical calculations.

Prediction of Reactivity and Selectivity in Organic Reactions

The reactivity of 4-Methoxy-N,N-dimethylbenzamide is governed by the interplay of its two key functional groups: the electron-donating methoxy group on the aromatic ring and the N,N-dimethylcarboxamide group. Computational studies on related systems can help elucidate how these groups influence the pathways and energetics of its reactions.

Reaction pathway modeling using DFT allows for the step-by-step mapping of a chemical transformation, identifying transition states and intermediates. For 4-Methoxy-N,N-dimethylbenzamide, several key reaction types can be modeled.

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. DFT studies on anisole (B1667542) and other methoxy-substituted benzene derivatives have well-established mechanisms. For 4-Methoxy-N,N-dimethylbenzamide, an incoming electrophile would be directed to the positions ortho to the methoxy group (C3 and C5). A typical DFT study would model the formation of the sigma complex (also known as the Wheland intermediate) at the ortho and meta positions. The calculations would likely confirm that the transition state leading to the ortho-substituted sigma complex is significantly lower in energy due to the stabilizing effect of the methoxy group's resonance donation.

Amide Hydrolysis: The hydrolysis of amides is a fundamental organic reaction. DFT studies on the hydrolysis of benzamides and related amides have detailed various mechanistic pathways, including acid-catalyzed and base-catalyzed routes. In a base-catalyzed hydrolysis of 4-Methoxy-N,N-dimethylbenzamide, DFT modeling would likely show a two-step mechanism:

Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate.

Departure of the dimethylamide anion as the leaving group, which is subsequently protonated.

Computational models often include explicit solvent molecules (e.g., water) to accurately simulate the reaction environment and their role in proton transfer steps.

Ortho-Lithiation (Directed Metalation): The N,N-dimethylcarboxamide group is a well-known directed metalating group in ortho-lithiation reactions. While the methoxy group at the para position does not sterically hinder this, it can influence the electronic environment. DFT studies on the ortho-lithiation of N,N-dimethylbenzamide have shown the importance of the coordination of the organolithium reagent to the carbonyl oxygen. This pre-complexation lowers the activation energy for the deprotonation of the ortho C-H bond. For 4-Methoxy-N,N-dimethylbenzamide, computational modeling would investigate the initial complex formation and the subsequent proton abstraction from the C2 and C6 positions.

A key output of computational reaction modeling is the energetic profile, which includes the relative energies of reactants, intermediates, transition states, and products. This analysis is crucial for predicting reaction feasibility and selectivity.

Table 1: Hypothetical Relative Energies for Electrophilic Bromination of 4-Methoxy-N,N-dimethylbenzamide (Illustrative)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (4-Methoxy-N,N-dimethylbenzamide + Br₂) | 0.0 | Starting materials |

| Transition State (ortho-attack) | +15 to +20 | Energy barrier for attack at the C3 position |

| Sigma Complex (ortho-substituted) | +5 to +8 | Intermediate formed after ortho-attack |

| Transition State (meta-attack) | +25 to +30 | Energy barrier for attack at the C2 position |

| Sigma Complex (meta-substituted) | +18 to +22 | Intermediate formed after meta-attack |

| Product (3-Bromo-4-methoxy-N,N-dimethylbenzamide) | -10 to -15 | Final ortho-substituted product |

Note: These values are illustrative and based on general principles of electrophilic aromatic substitution on activated rings. Actual values would require specific DFT calculations.

Table 2: Illustrative Energetic Data for Base-Catalyzed Hydrolysis of a Generic N,N-Dimethylbenzamide

| Step | Species | ΔG‡ (Activation Free Energy, kcal/mol) | ΔG (Reaction Free Energy, kcal/mol) |

| 1 | Reactants → Tetrahedral Intermediate | 20 - 25 | +10 to +15 |

| 2 | Tetrahedral Intermediate → Products | 10 - 15 | -25 to -30 |

Note: These are typical ranges derived from computational studies of related amides and serve as an illustration.

The energetic analysis derived from such computational studies provides a quantitative basis for understanding why certain reaction pathways are favored over others, thereby predicting the major products and the conditions required to achieve them. For 4-Methoxy-N,N-dimethylbenzamide, this approach allows for a detailed, albeit predictive, understanding of its reactivity in the absence of extensive experimental kinetic studies.

Advanced Analytical Methodologies for Compound Investigation in Chemical Research

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for determining the molecular structure of 4-Methoxy-N,N-dimethylbenzamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides granular detail about the atomic arrangement and chemical environment within the molecule.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of signals reveal the number and connectivity of hydrogen atoms. For 4-Methoxy-N,N-dimethylbenzamide, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the N,N-dimethyl protons, and the methoxy (B1213986) protons. Due to restricted rotation around the amide C-N bond, the two N-methyl groups can be non-equivalent, potentially resulting in two separate singlets. The para-substituted aromatic ring typically produces a pair of doublets.

¹³C NMR: ¹³C NMR spectroscopy identifies the different carbon environments in the molecule. Spectral data for 4-Methoxy-N,N-dimethylbenzamide would display unique signals for the carbonyl carbon, the two aromatic carbons bonded to substituents, the two unsubstituted aromatic carbons, the methoxy carbon, and the N-methyl carbons. nih.gov The chemical shifts are indicative of the electronic environment of each carbon atom. nih.gov For related N,N-dimethylbenzamides, the carbonyl carbon (C=O) resonance typically appears around 169-172 ppm, while the methoxy carbon (O-CH₃) signal is found near 55 ppm. rsc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy is a specialized technique that directly probes the nitrogen atom of the amide group. nih.gov This analysis provides valuable information about the electronic structure and bonding at the nitrogen center. nih.gov Publicly available spectral data indicates that a ¹⁵N NMR spectrum for 4-Methoxy-N,N-dimethylbenzamide has been acquired using a Bruker WH-90 instrument. nih.gov

Table 1: Predicted NMR Data for 4-Methoxy-N,N-dimethylbenzamide This table presents expected chemical shift (δ) ranges based on the compound's structure and data from analogous compounds.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho to C=O) | ~7.3-7.5 | Doublet |

| ¹H | Aromatic (ortho to OCH₃) | ~6.9-7.0 | Doublet |

| ¹H | N-CH₃ | ~2.9-3.1 | Singlet(s) |

| ¹H | O-CH₃ | ~3.8 | Singlet |

| ¹³C | C=O (Amide) | ~170 | |

| ¹³C | Aromatic (C-OCH₃) | ~160 | |

| ¹³C | Aromatic (C-C=O) | ~128 | |

| ¹³C | Aromatic (CH, ortho to C=O) | ~129 | |

| ¹³C | Aromatic (CH, ortho to OCH₃) | ~114 | |

| ¹³C | N-CH₃ | ~35, ~39 | |

| ¹³C | O-CH₃ | ~55 |

Vibrational Spectroscopy Methodologies (e.g., Infrared, Raman)

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Methoxy-N,N-dimethylbenzamide is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the tertiary amide, typically found in the region of 1630–1680 cm⁻¹. Other key bands include C-N stretching, aromatic C=C ring stretching, and C-O stretching from the methoxy ether linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary data to IR. It is particularly effective for observing the vibrations of non-polar bonds and symmetric vibrations, such as those within the aromatic ring structure.

Table 2: Characteristic IR Absorption Frequencies for 4-Methoxy-N,N-dimethylbenzamide

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Amide) | Stretch | 1630-1680 | Strong |

| C-N (Amide) | Stretch | 1250-1350 | Medium-Strong |

| C=C (Aromatic) | Ring Stretch | 1450-1600 | Medium-Weak |

| C-O (Ether) | Asymmetric Stretch | 1200-1275 | Strong |

| C-O (Ether) | Symmetric Stretch | 1000-1075 | Medium |

| C-H (Aromatic) | Out-of-plane Bend | 810-840 | Strong |

Mass Spectrometric Methodologies (e.g., GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov For 4-Methoxy-N,N-dimethylbenzamide, GC-MS analysis would show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 179, corresponding to its nominal molecular weight. nih.gov A characteristic and often prominent fragment in the mass spectrum is the 4-methoxybenzoyl cation at m/z 135, formed by the loss of the dimethylamino radical.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of a molecule. The calculated exact mass of 4-Methoxy-N,N-dimethylbenzamide is 179.094628657 Da. nih.gov An HRMS measurement matching this value would unequivocally confirm the molecular formula as C₁₀H₁₃NO₂.

Table 3: Mass Spectrometry Data for 4-Methoxy-N,N-dimethylbenzamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ |

| Nominal Mass | 179 u |

| Exact Mass | 179.09463 Da nih.gov |

| Key Fragment Ion (m/z) | 135 ([M-N(CH₃)₂]⁺) |

Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. The chromophore in 4-Methoxy-N,N-dimethylbenzamide consists of the benzene (B151609) ring conjugated with the carbonyl group. This system gives rise to electronic transitions (primarily π→π*) that result in strong absorbance in the UV region, with an expected absorption maximum (λₘₐₓ) typically observed between 250 and 280 nm.

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC, Column Chromatography)

Chromatographic methods are crucial for separating 4-Methoxy-N,N-dimethylbenzamide from reaction mixtures, byproducts, or impurities, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds. A typical method for a related compound like 4-Chloro-N,N-dimethylbenzamide utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with a formic or phosphoric acid modifier to improve peak shape. sielc.com Detection is commonly performed using a UV detector set to the compound's λₘₐₓ. nih.gov

Gas Chromatography (GC): Given its volatility and thermal stability, 4-Methoxy-N,N-dimethylbenzamide is well-suited for GC analysis. nih.gov This method is frequently employed to assess the purity of the compound. labproinc.com

Column Chromatography: For preparative scale purification, column chromatography is the standard method. rsc.org Silica gel is a commonly used stationary phase, and the compound is eluted using a solvent system of appropriate polarity, such as a mixture of hexane (B92381) and ethyl acetate, to separate it from other components of the synthesis mixture. mpbio.com

X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While crystallographic data for 4-Methoxy-N,N-dimethylbenzamide itself is not present in the surveyed literature, the crystal structure of the closely related compound, 4-Methoxy-N-methylbenzamide, has been determined. researchgate.net This analysis reveals key structural features that are likely shared between the two molecules. The study showed that the N-methyl analogue crystallizes in a monoclinic system with a P2₁/c space group. researchgate.net A notable feature is the dihedral angle of 10.6° between the amide group and the benzene ring, indicating a nearly coplanar arrangement. researchgate.net The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds. researchgate.net Analysis of 4-Methoxy-N,N-dimethylbenzamide would be expected to yield similar insights, though the packing would be influenced by weaker C-H···O interactions instead of N-H···O hydrogen bonds.

Table 4: Crystal Data for the Related Compound 4-Methoxy-N-methylbenzamide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7350 (17) |

| b (Å) | 9.2750 (19) |

| c (Å) | 10.719 (2) |

| β (°) | 99.83 (3) |

| Volume (ų) | 855.7 (3) |

Applications of 4 Methoxy N,n Dimethylbenzamide in Non Biological Fields of Chemistry

Role as a Synthetic Precursor in Organic Synthesis

4-Methoxy-N,N-dimethylbenzamide serves as a versatile precursor in the synthesis of more complex molecules. The tertiary amide and methoxy (B1213986) groups are significant in guiding the regioselectivity of certain chemical reactions, allowing for the construction of specifically substituted aromatic compounds.

The primary role of 4-Methoxy-N,N-dimethylbenzamide as a building block stems from the ability of the N,N-dimethylamide group to act as a powerful directed metalation group (DMG). In a process known as directed ortho-lithiation, the amide group's oxygen atom chelates to an organolithium reagent, such as n-butyllithium or sec-butyllithium. This chelation directs the deprotonation of the aromatic ring exclusively at the ortho position (the carbon atom adjacent to the amide group), forming a lithiated intermediate. researchgate.netnih.gov

This aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to introduce new functional groups onto the benzene (B151609) ring with high precision. nih.gov This method provides a reliable pathway to di- and tri-substituted benzene derivatives that are otherwise difficult to synthesize. While the methoxy group is also an ortho-directing group, the tertiary amide is a more powerful DMG, controlling the initial site of lithiation. nih.gov This predictable reactivity allows chemists to use 4-Methoxy-N,N-dimethylbenzamide as a foundational piece for constructing elaborate molecular frameworks.

Table 1: Directed ortho-Lithiation of Tertiary Benzamides

| Reactant | Reagent | Key Transformation | Product Type |

|---|---|---|---|

| Tertiary Benzamide (B126) (e.g., 4-Methoxy-N,N-dimethylbenzamide) | Alkyllithium (e.g., s-BuLi) | Formation of an aryllithium species at the position ortho to the amide group. nih.gov | Ortho-lithiated Intermediate |

The functionalized benzamides produced via ortho-lithiation are valuable intermediates in the production of specialty chemicals, including pharmaceuticals. For example, related N-phenylbenzamide derivatives have been synthesized and investigated for broad-spectrum antiviral effects. nih.gov A specific derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, was synthesized and evaluated for its potent anti-HBV activity, demonstrating how the substituted 4-methoxybenzamide (B147235) core can be elaborated into a complex active pharmaceutical ingredient. nih.gov

Furthermore, the strategic placement of functional groups facilitates subsequent cyclization and rearrangement reactions. A notable example is the anionic Fries rearrangement, where an ortho-lithiated carbamate (B1207046) (a related functional group) can rearrange to form a salicylamide (B354443) derivative, which are important structural motifs in many specialty chemicals. nih.gov This highlights the role of such intermediates in creating highly functionalized and valuable chemical products.

Applications in Materials Science Research

While its role in organic synthesis is well-established, the application of 4-Methoxy-N,N-dimethylbenzamide in materials science is less documented. However, the structural features of the molecule suggest potential utility in this field.

Coordination polymers and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters linked by organic molecules (ligands). nih.gov These materials are of great interest for applications in gas storage, separation, and catalysis. nih.gov The ligands used in MOF synthesis typically contain donor atoms like oxygen or nitrogen that can coordinate to the metal centers.

4-Methoxy-N,N-dimethylbenzamide possesses two potential donor atoms: the carbonyl oxygen and the methoxy oxygen. While the nitrogen atom's lone pair is involved in amide resonance, the carbonyl oxygen is a strong Lewis base capable of coordinating to metal ions. A review of the scientific literature, however, does not show specific examples of 4-Methoxy-N,N-dimethylbenzamide being employed as a primary ligand in the synthesis of coordination polymers or MOFs. Research in this area has more commonly focused on ligands such as carboxylates or N-heterocycles like terpyridines. google.com A crystallographic study of the related compound 4-Methoxy-N-methylbenzamide shows that in the solid state, it forms a three-dimensional network through hydrogen bonding rather than metal coordination. researchgate.net

The use of 4-Methoxy-N,N-dimethylbenzamide in the direct synthesis or modification of common polymers and resins is not widely reported in the literature. However, structurally similar compounds have found applications in polymer processing. For instance, a patent describes the use of 3-methoxy-N,N-dimethylpropanamide as a co-solvent in a polymerization process to generate polyamide-imide resins. This suggests a potential role for small, polar amide-containing molecules in specific polymer formulations, although direct evidence for 4-Methoxy-N,N-dimethylbenzamide itself is currently lacking.

Green Chemistry and Sustainable Synthesis Approaches for 4 Methoxy N,n Dimethylbenzamide

Development of Environmentally Benign Synthetic Protocols

The cornerstone of green chemistry is the design of processes that reduce or eliminate the use and generation of hazardous substances. tcichemicals.com A key strategy in the sustainable synthesis of 4-Methoxy-N,N-dimethylbenzamide is the move towards direct amidation, where the carboxylic acid (4-methoxybenzoic acid) reacts directly with the amine (dimethylamine). This approach circumvents the need for stoichiometric activating agents that are common in conventional methods and lead to poor atom economy. researchgate.netscispace.com

One of the most promising environmentally benign protocols is the direct condensation of a carboxylic acid and an amine. sciepub.com This method avoids the pre-activation of the carboxylic acid, thereby simplifying the procedure and reducing waste. For the synthesis of 4-Methoxy-N,N-dimethylbenzamide, this involves the direct reaction of 4-methoxybenzoic acid with dimethylamine (B145610) or its salts. The primary challenge in this direct approach is overcoming the high activation energy required for the reaction to proceed, which is often addressed through the use of catalysts and specific reaction conditions. sciepub.com

Recent research has highlighted the use of boric acid as a simple, inexpensive, and environmentally friendly catalyst for the direct amidation of carboxylic acids. sciepub.comresearchgate.net This method is highly attractive as it avoids toxic reagents and harsh conditions. The protocol typically involves heating the carboxylic acid and the amine with a catalytic amount of boric acid, often with azeotropic removal of water to drive the reaction to completion. sciepub.com This approach represents a significant improvement over traditional methods that might use reagents like thionyl chloride or carbodiimides, which produce substantial waste. scispace.com

Another advanced protocol involves the use of sodium tert-butoxide (NaOtBu) to mediate the direct amidation of esters with amines under transition-metal-free conditions, which can also be applied to the synthesis of amides like 4-Methoxy-N,N-dimethylbenzamide. rsc.org

The development of these protocols aligns with the core tenets of green chemistry by prioritizing safety, waste reduction, and energy efficiency.

Catalyst Development for Enhanced Sustainability

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, lower energy consumption, and reduced waste. For the synthesis of 4-Methoxy-N,N-dimethylbenzamide, catalyst development has focused on replacing stoichiometric activators with truly catalytic systems. scispace.com

Boric Acid: A prime example of a sustainable catalyst for this transformation is boric acid (H₃BO₃). sciepub.comresearchgate.net It is an effective catalyst for the direct condensation of carboxylic acids and amines. The proposed mechanism involves the reaction of boric acid with the carboxylic acid to form a mixed anhydride (B1165640) in situ. This intermediate is more reactive towards the amine than the original carboxylic acid, facilitating the amidation. Upon reaction, the boric acid catalyst is regenerated, allowing it to participate in further catalytic cycles. sciepub.com This catalytic approach is significantly more atom-economical than methods relying on coupling reagents.

Transition-Metal-Free Catalysis: Systems using simple bases like sodium tert-butoxide (NaOtBu) have been developed for the amidation of esters. rsc.org These transition-metal-free methods are advantageous as they avoid the cost, toxicity, and potential for product contamination associated with heavy metals.

Nanocatalysts: In broader green synthesis, magnetically separable nanocatalysts, such as iron oxide magnetic nanoparticles (Fe₃O₄ MNPs), are being explored. nih.gov These catalysts offer the benefits of high reactivity and easy separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, further enhancing the sustainability of the process. While specific applications to 4-Methoxy-N,N-dimethylbenzamide may still be emerging, they represent a promising frontier in catalyst development.

The table below summarizes and compares different catalytic approaches applicable to amide synthesis.

| Catalyst Type | Example | Key Advantages | Relevant For |

| Acid Catalyst | Boric Acid (H₃BO₃) | Low cost, low toxicity, simple, effective for direct amidation. sciepub.comresearchgate.net | Direct reaction of 4-methoxybenzoic acid and dimethylamine. |

| Base-Mediated | Sodium tert-butoxide (NaOtBu) | Transition-metal-free, effective for amidation of esters. rsc.org | Reaction of a 4-methoxybenzoic acid ester with dimethylamine. |

| Nanocatalyst | Fe₃O₄ MNPs | Recyclable, easy to separate, high surface area. nih.gov | General sustainable amide synthesis. |

| Coupling Agents | DCC, DMAP | Effective under mild conditions. nih.gov | Traditional (less green) synthesis for comparison. |

Solvent-Free Reaction Methodologies

A major goal in green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. The ideal "green" solvent is no solvent at all. researchgate.net

Solvent-free, or "neat," reaction conditions have been successfully applied to amide synthesis. One effective technique involves the simple trituration (grinding) of the reactants—a carboxylic acid and an amine source like urea—with a catalyst such as boric acid, followed by direct heating. researchgate.net This method is highly efficient, rapid, and circumvents the need for any solvent, dramatically reducing waste and simplifying product workup. The reaction of 4-methoxybenzoic acid and a suitable amine source under these conditions would represent a significant step towards a truly sustainable synthesis of 4-Methoxy-N,N-dimethylbenzamide.

Another approach is the use of NaOtBu under solvent-free conditions for the direct amidation of unactivated esters, which has been shown to be practical and sustainable, even on a gram scale. rsc.org These methodologies not only eliminate the environmental impact of solvents but also often lead to higher reaction concentrations, which can increase reaction rates and reduce reactor size requirements, offering both environmental and economic benefits.

Atom Economy and Waste Minimization Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. researchgate.net Traditional amide synthesis methods that use stoichiometric activating agents are notoriously poor in terms of atom economy.

For example, the synthesis of an amide using a carbodiimide (B86325) activator like N,N'-dicyclohexylcarbodiimide (DCC) generates a nearly stoichiometric amount of dicyclohexylurea as a byproduct, which must be separated and disposed of. nih.gov Similarly, using thionyl chloride (SOCl₂) to form an acid chloride intermediate produces SO₂ and HCl as byproducts.

Atom Economy Comparison:

Let's compare the atom economy for the synthesis of 4-Methoxy-N,N-dimethylbenzamide from 4-methoxybenzoic acid and dimethylamine via two different routes.

Route 1: Direct Catalytic Amidation

Reaction: C₈H₈O₃ + C₂H₇N → C₁₀H₁₃NO₂ + H₂O

Molecular Weights: 4-methoxybenzoic acid (152.15 g/mol ), Dimethylamine (45.08 g/mol ), 4-Methoxy-N,N-dimethylbenzamide (179.22 g/mol ), Water (18.02 g/mol )

% Atom Economy = (Mass of Product / Total Mass of Reactants) x 100 = (179.22 / (152.15 + 45.08)) x 100 = 90.8%

Route 2: Via Acid Chloride (using Thionyl Chloride)

Step 1: C₈H₈O₃ + SOCl₂ → C₈H₇ClO₂ + SO₂ + HCl

Step 2: C₈H₇ClO₂ + 2 C₂H₇N → C₁₀H₁₃NO₂ + [C₂H₇N]HCl

% Atom Economy = (Mass of Product / Total Mass of Reactants) x 100 = (179.22 / (152.15 + 118.97 + 90.16)) x 100 = 49.5%

The direct amidation route demonstrates a vastly superior atom economy, meaning it generates significantly less waste. Waste minimization is a direct consequence of maximizing atom economy. repec.org By choosing synthetic pathways like direct catalytic amidation and employing solvent-free conditions, the generation of waste in the production of 4-Methoxy-N,N-dimethylbenzamide can be drastically reduced, aligning the chemical manufacturing process with the principles of sustainability and cleaner production. rsc.orgrepec.org

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-N,N-dimethylbenzamide, and how do coupling reagents influence reaction efficiency?

A common method involves reacting 4-methoxybenzoic acid with dimethylamine using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). These reagents facilitate amide bond formation by activating the carboxylic acid, reducing side reactions. For example, yields exceeding 70% have been reported with DCC/HOBt under reflux conditions in dichloromethane . Alternative protocols, such as using DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), offer milder conditions and higher selectivity for Weinreb amide derivatives .

Q. How do solvent and pH affect the fluorescence properties of benzamide derivatives like 4-Methoxy-N,N-dimethylbenzamide?

Fluorescence intensity is highly dependent on solvent polarity and pH. Studies on structurally similar compounds (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) show maximum fluorescence intensity at pH 5 and 25°C in polar aprotic solvents like DMSO. Acidic or alkaline conditions quench fluorescence due to protonation/deprotonation of the amide group, altering electronic transitions. Time-dependent stability assays indicate fluorescence remains stable for >24 hours under optimal conditions .

Q. How do solvent-induced chemical shifts (s.i.c.s.) in 13C NMR correlate with rotational barriers of the C-N bond in 4-Methoxy-N,N-dimethylbenzamide?

The rotational barrier (ΔG‡) about the C-N bond is influenced by solvent polarity and hydrogen-bonding capacity. In polar solvents like DMF, ΔG‡ values for N,N-dimethylbenzamide derivatives range from 12–15 kcal/mol, derived from 13C NMR line-shape analysis. Solvents with high ET(30) values (e.g., water) increase the barrier due to enhanced dipole-dipole interactions, which restrict rotation. Multi-parametric analysis shows hydrogen-bond donor solvents (e.g., methanol) induce greater s.i.c.s. (~3.5 ppm upfield for the carbonyl carbon) compared to non-polar solvents .

Q. What mechanistic insights explain the transition-metal-free activation of aryl halides using 4-Methoxy-N,N-dimethylbenzamide?

Under visible light and base (LiOtBu), 4-Methoxy-N,N-dimethylbenzamide participates in photoinduced electron transfer (PET) with aryl halides, generating aryl radicals. This mechanism bypasses traditional transition-metal catalysts. For example, reactions with N-chlorosaccharin yield benzamide derivatives (44% yield) via radical coupling. The methoxy group stabilizes intermediates through resonance, while the dimethylamino moiety enhances electron-donating capacity, accelerating radical formation .

Q. How can contradictions in reported rotational barriers for N,N-dimethylbenzamides be resolved?

Discrepancies arise from solvent choice and measurement techniques. For instance, rotational barriers in DMSO (ΔG‡ = 14.2 kcal/mol) conflict with cyclohexane (ΔG‡ = 10.8 kcal/mol) due to solvent polarization effects on the amide moiety. Standardizing measurements using 13C NMR in inert solvents (e.g., CCl4) and accounting for temperature-dependent line broadening can reconcile these differences .

Methodological Recommendations

- Synthetic Optimization : Use DMT-MM for amide coupling to avoid racemization in chiral analogs .

- Fluorescence Studies : Employ time-resolved spectroscopy to differentiate static vs. dynamic quenching mechanisms .

- NMR Analysis : Use deuterated cyclohexane as a reference solvent for s.i.c.s. measurements to minimize solvent-solute interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.